molecular formula C11H18F2N2O B1434949 (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone CAS No. 1896965-85-7

(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1434949
CAS No.: 1896965-85-7
M. Wt: 232.27 g/mol
InChI Key: BAKGTBPEDUINMR-UHFFFAOYSA-N
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Description

(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone: is an organic compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. This compound contains fluorine atoms and a piperidine ring, making it a valuable subject of study in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of piperidine derivatives with fluorinating agents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorinated structure can enhance binding affinity and specificity in biological assays.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

    (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone: This compound shares a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone: Another related compound with a different substitution pattern.

Uniqueness: What sets (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone apart is its specific combination of fluorine atoms and piperidine ring, which imparts unique physical and chemical properties. These properties make it particularly valuable in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(3,3-difluoropiperidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-11(13)4-2-6-15(8-11)10(16)9-3-1-5-14-7-9/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGTBPEDUINMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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